Cas no 254889-31-1 (2-Hydroxy Nevirapine)

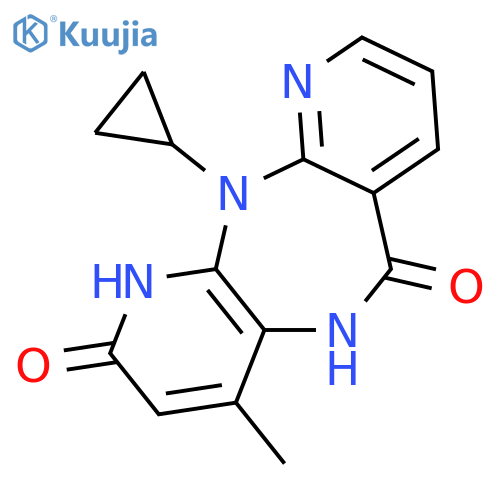

2-Hydroxy Nevirapine structure

商品名:2-Hydroxy Nevirapine

CAS番号:254889-31-1

MF:C15H14N4O2

メガワット:282.29726

CID:851929

2-Hydroxy Nevirapine 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy Nevirapine

- 5-Cyclopropyl-7-hydroxy-9-methyl-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one

- 11-cyclopropyl-4-methyl-1,5-dihydrodipyrido[2,3-b:2',3'-f][1,4]diazepine-2,6-dione

-

計算された属性

- せいみつぶんしりょう: 282.11200

じっけんとくせい

- ゆうかいてん: 234-237°C (dec.)

- PSA: 81.84000

- LogP: 2.24140

2-Hydroxy Nevirapine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H948625-10mg |

2-Hydroxy Nevirapine |

254889-31-1 | 10mg |

$ 758.00 | 2023-04-15 | ||

| A2B Chem LLC | AD56174-25mg |

2-Hydroxy Nevirapine |

254889-31-1 | 25mg |

$3272.00 | 2024-04-20 | ||

| TRC | H948625-25mg |

2-Hydroxy Nevirapine |

254889-31-1 | 25mg |

$ 1656.00 | 2023-09-07 | ||

| TRC | H948625-5mg |

2-Hydroxy Nevirapine |

254889-31-1 | 5mg |

$ 391.00 | 2023-04-15 | ||

| TRC | H948625-2.5mg |

2-Hydroxy Nevirapine |

254889-31-1 | 2.5mg |

$ 219.00 | 2023-09-07 | ||

| TRC | H948625-1mg |

2-Hydroxy Nevirapine |

254889-31-1 | 1mg |

$ 167.00 | 2023-09-07 | ||

| A2B Chem LLC | AD56174-2mg |

2-Hydroxy Nevirapine |

254889-31-1 | 2mg |

$899.00 | 2024-04-20 | ||

| A2B Chem LLC | AD56174-10mg |

2-Hydroxy Nevirapine |

254889-31-1 | 10mg |

$2042.00 | 2024-04-20 | ||

| A2B Chem LLC | AD56174-5mg |

2-Hydroxy Nevirapine |

254889-31-1 | 5mg |

$1329.00 | 2024-04-20 | ||

| A2B Chem LLC | AD56174-1mg |

2-Hydroxy Nevirapine |

254889-31-1 | 1mg |

$625.00 | 2024-04-20 |

2-Hydroxy Nevirapine 関連文献

-

Aline T. Marinho,Ana L. A. Godinho,David A. Novais,Alexandra M. M. Antunes,M. Matilde Marques,Teresa Ramos,Clara G. Dias,Emília C. Monteiro,Sofia A. Pereira Anal. Methods 2014 6 1575

254889-31-1 (2-Hydroxy Nevirapine) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量